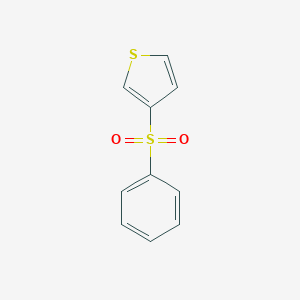

3-(Phenylsulfonyl)thiophene

Descripción general

Descripción

Tiene una fórmula molecular de C33H37OP y un peso molecular de 480.632 g/mol . Este compuesto es notable por su estructura única, que incluye dos grupos ciclohexilo y una porción de metoxi naftaleno.

Mecanismo De Acción

El mecanismo de acción de WL-188687 implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede unirse a proteínas y enzimas, alterando su actividad. El grupo fosfano del compuesto es particularmente reactivo, lo que le permite formar complejos estables con iones metálicos, que luego pueden participar en ciclos catalíticos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de WL-188687 implica la reacción de diciclohexilfosfina con 1-bromo-2-metoxinaftaleno bajo condiciones específicas. La reacción normalmente requiere un catalizador de paladio y una base, como carbonato de potasio, en un solvente como el tolueno. La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, para evitar la oxidación .

Métodos de producción industrial

La producción industrial de WL-188687 sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

WL-188687 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar óxidos de fosfina.

Reducción: Las reacciones de reducción pueden convertir el grupo metoxi en un grupo hidroxilo.

Sustitución: Los anillos de naftaleno pueden sufrir reacciones de sustitución electrófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como bromo o ácido nítrico.

Productos principales

Oxidación: Óxidos de fosfina.

Reducción: Derivados hidroxílicos.

Sustitución: Derivados de naftaleno bromados o nitrados.

Aplicaciones Científicas De Investigación

WL-188687 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como ligando en química de coordinación y catálisis.

Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas.

Medicina: Se investiga por sus posibles propiedades terapéuticas, incluida la actividad anticancerígena.

Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor en la síntesis orgánica.

Comparación Con Compuestos Similares

Compuestos similares

WL-276: Otro compuesto de fosfano con propiedades catalíticas similares.

AT-101: Un compuesto con actividad biológica comparable pero con características estructurales diferentes.

Singularidad

WL-188687 es único debido a su combinación específica de grupos ciclohexilo y metoxi naftaleno, que confieren propiedades químicas y físicas distintas. Su capacidad para formar complejos estables con metales y sus posibles aplicaciones terapéuticas lo convierten en un compuesto valioso en diversos campos de investigación .

Actividad Biológica

3-(Phenylsulfonyl)thiophene is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a phenylsulfonyl group, which enhances its chemical reactivity and biological activity. The molecular formula for this compound is , and it is classified as a thiophene derivative, known for its aromatic properties.

Biological Activities

Thiophene derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, compounds derived from thiophenes have been tested against various bacterial strains using methods such as disc diffusion and poisoned-food techniques. Results indicated broad-spectrum antimicrobial efficacy against pathogens like Bacillus cereus and Staphylococcus aureus .

- Anti-inflammatory Effects : The phenylsulfonyl group in this compound contributes to its anti-inflammatory potential. Research indicates that similar compounds have demonstrated considerable anti-inflammatory activity in various assays, making them candidates for treating inflammatory diseases .

- Antitumor Activity : Thiophene derivatives have also been explored for their anticancer properties. In vitro studies suggest that these compounds can inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

-

Antimicrobial Study :

- A study evaluated the antimicrobial activity of several thiophene derivatives, including those with phenylsulfonyl substitutions. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Research :

-

Antitumor Activity :

- A recent study focused on the anticancer effects of thiophene derivatives, highlighting that compounds similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The study utilized molecular docking simulations to predict interactions with key proteins involved in cancer progression .

Synthesis Methods

The synthesis of this compound typically involves sulfonation reactions of thiophene derivatives using sulfonic acids or sulfonyl chlorides under controlled conditions. A common method includes:

- Starting Materials : Thiophene and phenylsulfonyl chloride.

- Reaction Conditions : The reaction is usually carried out in an organic solvent like dichloromethane at room temperature or with mild heating.

- Purification : Products are purified using column chromatography.

Summary of Biological Activities

Propiedades

IUPAC Name |

3-(benzenesulfonyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGLKPFTYFIQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333959 | |

| Record name | 3-(Phenylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16718-05-1 | |

| Record name | 3-(Phenylsulfonyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16718-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.